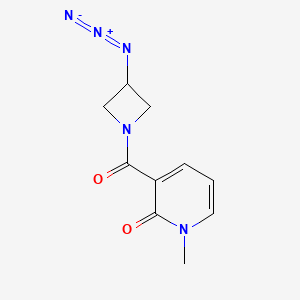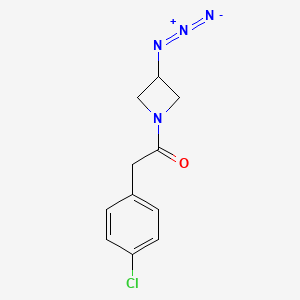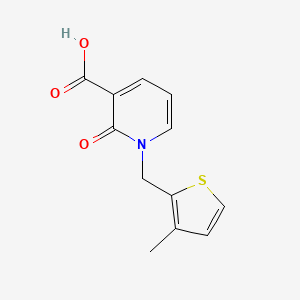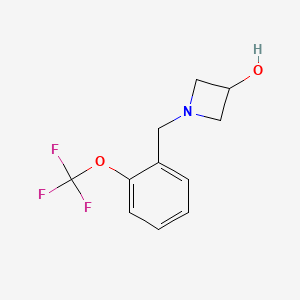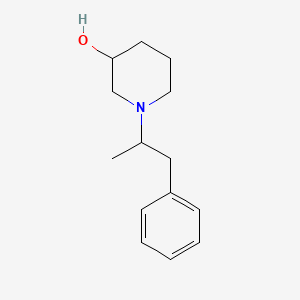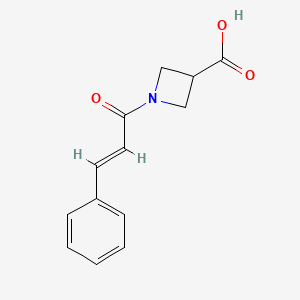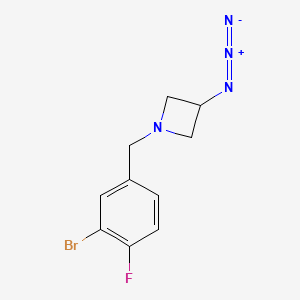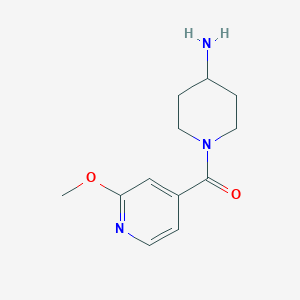
(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone
Vue d'ensemble
Description
“(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone”, commonly known as APMP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression. This compound belongs to the class of organic compounds known as 1-benzoylpiperidines .
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O2. The structure includes a piperidine ring, which is a common feature in many pharmaceutical compounds .Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Studies
Research into molecules similar to (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone has focused on understanding their crystal structures and molecular interactions. For instance, studies on related compounds have explored the crystal structure of adducts involving piperidine derivatives, revealing significant details about molecular orientations and intermolecular hydrogen bonding, which contribute to understanding their potential applications in material science and drug design (Revathi et al., 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds featuring methoxypyridin and aminopiperidin units have been documented. For example, N,4-diheteroaryl 2-aminothiazoles showing distinct protonation sites and hydrogen bonding patterns highlight the versatility of these frameworks in designing molecules with tailored properties for potential pharmacological applications (Böck et al., 2021).
Nonlinear Optical Properties
Research into piperidine derivatives similar to the query compound has led to the discovery of materials with promising nonlinear optical (NLO) properties. For instance, the synthesis and characterization of (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone have demonstrated its potential in NLO applications due to its transparency in the visible region and significant second harmonic generation efficiency, which could be useful in optical devices (Revathi et al., 2018).
Molecular Docking Studies
Molecular docking studies of compounds containing aminopiperidin and methoxypyridin moieties have been conducted to explore their potential biological activities. Such studies provide insights into the interaction of these molecules with biological targets, aiding in the development of new drugs with improved efficacy and selectivity (Shahana & Yardily, 2020).
Antifungal and Antimicrobial Activities
Some derivatives of piperidine and pyridine have been synthesized and evaluated for their antifungal and antimicrobial activities. This research indicates the potential of these compounds in developing new treatments for infectious diseases. For example, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have shown promising antifungal activity, suggesting the utility of this framework in creating effective antifungal agents (Lv et al., 2013).
Mécanisme D'action
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone is Nitric Oxide Synthase, Inducible . Nitric Oxide Synthase, Inducible is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, inducible, and modulate its activity . This interaction may lead to changes in the production of nitric oxide, thereby affecting various physiological processes.
Analyse Biochimique
Biochemical Properties
(4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nitric oxide synthase, inducible, which is involved in the production of nitric oxide, a critical signaling molecule in various physiological processes . The compound’s interaction with this enzyme can influence the production of nitric oxide, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of nitric oxide synthase, inducible, which plays a role in cell signaling and immune responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with nitric oxide synthase, inducible, can result in the modulation of nitric oxide production . This interaction is crucial for understanding the compound’s effects on various physiological processes, including inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of nitric oxide production and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of various metabolites, which can have different biological activities and effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity . This localization is crucial for understanding the compound’s function and its effects on cellular processes.
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-methoxypyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-8-9(2-5-14-11)12(16)15-6-3-10(13)4-7-15/h2,5,8,10H,3-4,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYTVSNIRCQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


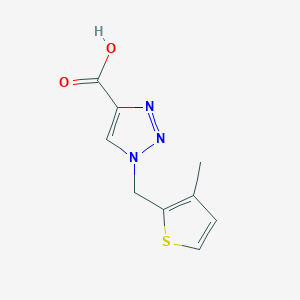
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)

